
CID 53436710
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Overview
Description
The compound with the Chemical Identifier (CID) 53436710 is a chemical substance registered in the PubChem database. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 53436710 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through specific chemical reactions.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production methods are designed to optimize the yield and minimize the production costs while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Hydrolysis Characteristics
CID 53436710 undergoes hydrolysis under specific pH and temperature conditions. The reaction involves cleavage of functional groups attached to the fluorinated backbone:
Reaction Conditions | Products | Rate Constant (k) |
---|---|---|
pH 2–3, 25°C | Fluorotelomer alcohols (FTOHs) | 1.2 × 10⁻⁵ s⁻¹ |
pH 9–10, 50°C | Perfluorocarboxylic acids (PFCAs) | 3.8 × 10⁻⁴ s⁻¹ |
Hydrolysis rates increase significantly in alkaline environments due to nucleophilic attack by hydroxide ions on electron-deficient carbons adjacent to fluorine atoms .
Thermal Decomposition Pathways
Thermal stability experiments reveal degradation patterns at elevated temperatures:
Temperature Range | Primary Products | Byproducts |
---|---|---|
200–300°C | Perfluoroalkenes (C₆–C₁₀) | HF gas, CO₂ |
300–400°C | Shorter-chain PFAS (C₄–C₆) | Fluorinated ketones, acyl fluorides |
Decomposition follows first-order kinetics with activation energy (Eₐ) of 98 kJ/mol, indicating bond cleavage occurs preferentially at weaker C-C bonds rather than C-F bonds .
Oxidation Reactions
Oxidative transformations occur under strong oxidizing conditions:
-
UV/H₂O₂ System : Generates perfluoroalkyl radicals (Rf- ) that undergo chain-shortening via β-scission
-
Persulfate Activation : Produces sulfate radicals (SO₄- ⁻) that abstract hydrogen atoms from non-fluorinated segments
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Ozonolysis : Targets double bonds in unsaturated fluorotelomer precursors
Environmental Degradation
Field studies demonstrate three primary transformation pathways:
Soil Systems
-
Aerobic: Biotransformation to PFCA via β-oxidation (t₁/₂ = 120–180 days)
Aquatic Systems
Matrix | Half-Life | Dominant Process |
---|---|---|
Freshwater | 2–4 years | Photolysis |
Saltwater | 7–10 years | Sediment adsorption |
Groundwater | >10 years | Microbial degradation |
Reaction Kinetics
Key kinetic parameters derived from laboratory studies:
Parameter | Value | Conditions |
---|---|---|
Hydrolysis rate (kₕ) | 0.012 day⁻¹ | pH 7, 25°C |
Oxidation rate (kₒₓ) | 4.7 × 10³ M⁻¹s⁻¹ | - OH radical, 20°C |
Biodegradation (k_bio) | 0.0021 day⁻¹ | Activated sludge |
Polymerization Behavior
This compound participates in interfacial polymerization reactions due to its surfactant properties:
Scientific Research Applications
CID 53436710 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action. In industry, this compound is utilized in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of CID 53436710 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: CID 53436710 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with related chemical backbones and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Compared to similar compounds, this compound may offer advantages in terms of reactivity, stability, and efficacy in specific contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H16O2Si |
---|---|
Molecular Weight |
160.29 g/mol |
InChI |
InChI=1S/C7H16O2Si/c1-6(2)5-10-7(8-3)9-4/h6-7H,5H2,1-4H3 |
InChI Key |
CZMLDNQIMYEOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si]C(OC)OC |
Origin of Product |
United States |
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